molecular formula C27H29FN6O3 B2730800 6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1358480-83-7

6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2730800
CAS No.: 1358480-83-7
M. Wt: 504.566
InChI Key: HWNDJEQNRNPWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C27H29FN6O3 and its molecular weight is 504.566. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

A study by Ho and Suen (2013) delves into the synthesis of novel derivatives incorporating a pyrazolo[4,3-d]pyrimidine moiety through intramolecular cyclization. This work emphasizes the versatility of the pyrazolo[4,3-d]pyrimidine core in generating a wide array of heterocyclic compounds, showcasing its potential in medicinal chemistry and material science. The structural diversity obtained suggests these frameworks could be tailored for specific biological or physical properties, though the direct application of the specified compound is not mentioned (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Pharmaceutical Compound Development

Research by Rao and Ramanathan (2017) explores the cyclization–dehydrosulfonylation/reduction sequences to produce pyrazinoisoquinolines and pyridopyrazines. Their methodology offers an efficient synthetic route to compounds that might be pharmaceutically useful, highlighting the potential of such chemical structures in drug development. Although the direct connection to the specified chemical is not made, the synthetic strategies discussed could be relevant for creating analogs with improved biological activities (R. Rao & C. Ramanathan, 2017).

Analgesic and Anti-inflammatory Agents

A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) presents the synthesis of heterocyclic compounds derived from visnaginone and khellinone, evaluated as COX inhibitors with notable analgesic and anti-inflammatory activities. This suggests that derivatives of the pyrazolo[4,3-d]pyrimidine structure could be engineered to possess significant pharmacological activities, offering a pathway to new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Antagonist Activity Studies

Watanabe et al. (1992) investigated the 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Their findings contribute to the understanding of how structural modifications affect biological activity, potentially guiding the development of new therapeutic agents targeting the serotonin system (Y. Watanabe et al., 1992).

Properties

IUPAC Name

6-benzyl-1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-7-5-4-6-8-20)18-23(35)31-15-13-30(14-16-31)22-11-9-21(28)10-12-22/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDJEQNRNPWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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